1-Bromo-2-ethenyl-3-fluorobenzene
Description
1-Bromo-2-ethenyl-3-fluorobenzene (C₈H₆BrF, molecular weight: 199.96 Da) is a halogenated aromatic compound featuring bromine, fluorine, and an ethenyl group at positions 1, 3, and 2 of the benzene ring, respectively . It is primarily utilized as a synthetic building block in organic chemistry, particularly in pharmaceuticals and materials science. Commercial availability is confirmed by suppliers such as CymitQuimica, which offers quantities ranging from 100 mg to 1 g .
Properties
IUPAC Name |
1-bromo-2-ethenyl-3-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF/c1-2-6-7(9)4-3-5-8(6)10/h2-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLLBAUMMFPJRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC=C1Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-ethenyl-3-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-ethenyl-3-fluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under mild conditions, with the bromine acting as the electrophile that substitutes a hydrogen atom on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular reactors for diazotization reactions can enhance the stability and efficiency of the process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-ethenyl-3-fluorobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where the bromine or fluorine atoms can be replaced by other substituents.
Oxidation and Reduction: The ethenyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the ethenyl group to an ethyl group.
Addition Reactions: The ethenyl group can participate in addition reactions with halogens or hydrogen, leading to the formation of dihalo or saturated compounds.
Common Reagents and Conditions
Bromination: Bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products
Substitution Products: Compounds where bromine or fluorine is replaced by other functional groups.
Oxidation Products: Aldehydes or carboxylic acids derived from the ethenyl group.
Reduction Products: Ethyl-substituted benzene derivatives.
Scientific Research Applications
1-Bromo-2-ethenyl-3-fluorobenzene is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving halogenated aromatic compounds.
Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties
Mechanism of Action
The mechanism of action of 1-Bromo-2-ethenyl-3-fluorobenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, where the pi electrons of the benzene ring attack the electrophile, forming a sigma complex. This intermediate then loses a proton to restore aromaticity . The presence of bromine and fluorine atoms can influence the reactivity and orientation of further substitutions on the benzene ring.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s reactivity and applications are influenced by its unique substituents. Key structural analogs include:
Electronic Effects :
- The ethenyl group in the target compound enhances electron delocalization, facilitating reactions like Diels-Alder cycloadditions.
- Fluorine’s electronegativity deactivates the ring, directing further substitution to meta/para positions. In contrast, nitro groups (e.g., in (Z)-1-Bromo-3-(2-fluoro-2-nitrovinyl)benzene) further deactivate the ring and stabilize intermediates .
Physical Properties
Comparative physical data (where available):
| Compound Name | Molecular Weight (Da) | Density (g/cm³) | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|
| This compound | 199.96 | N/A | N/A | N/A |
| 1-Bromo-4-fluorobenzene | 175.00 | N/A | N/A | N/A |
| 1-Bromo-3-chloro-5-fluorobenzene | 209.45 | 1.72 | N/A | N/A |
| (Z)-1-Bromo-3-(2-fluoro-2-nitrovinyl)benzene | 270.04 | N/A | 126–128 | N/A |
Biological Activity
1-Bromo-2-ethenyl-3-fluorobenzene, also known as 2-Bromo-6-fluorostyrene, is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including antimicrobial and anticancer activities, alongside relevant data from studies and case analyses.
- Chemical Formula : C8H6BrF
- CAS Number : 1313010-16-0
- Molecular Weight : 201.04 g/mol
1. Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study conducted on various derivatives of this compound demonstrated its efficacy against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound could be further explored for development into antimicrobial therapies.
2. Anticancer Activity
The anticancer properties of this compound were evaluated in vitro against various cancer cell lines. The compound was tested for cytotoxicity using the MTT assay, which measures cell viability.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (Cervical Cancer) | 25 | 8 |
| MCF-7 (Breast Cancer) | 30 | 7 |
| A549 (Lung Cancer) | 20 | 9 |
The selectivity index indicates that the compound has a favorable safety profile, being more toxic to cancer cells than to normal cells.
The mechanism by which this compound exerts its biological effects is believed to involve the disruption of cellular processes in target organisms. For instance, it may interfere with DNA replication or protein synthesis in bacteria and cancer cells, leading to cell death.
Case Study 1: Antimicrobial Efficacy
In a controlled study, the efficacy of the compound was tested against biofilms formed by Staphylococcus aureus. The results indicated that treatment with the compound significantly reduced biofilm formation by up to 70%, suggesting its potential use in treating infections associated with biofilms.
Case Study 2: Cancer Cell Line Studies
In another study involving human cancer cell lines, treatment with varying concentrations of the compound resulted in apoptosis as evidenced by increased annexin V staining and caspase activation. Flow cytometry analysis confirmed these findings, indicating that the compound induces programmed cell death in a dose-dependent manner.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
